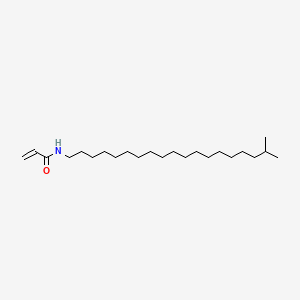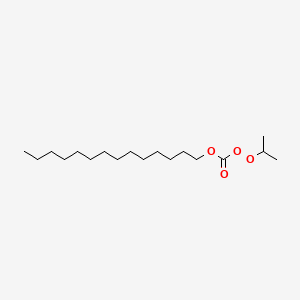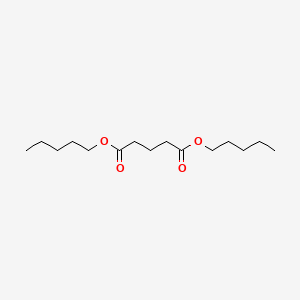
2-Hydroxypropyl acetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl acetoacetate is an organic compound with the molecular formula C7H12O4 It is a colorless to pale yellow liquid that is used in various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl acetoacetate is typically synthesized through the reaction of acetoacetic acid with 2-hydroxypropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate esterification. The general reaction can be represented as follows:
Acetoacetic acid+2-Hydroxypropyl alcohol→2-Hydroxypropyl acetoacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated to a temperature range of 60-80°C and maintained under reflux conditions to ensure complete conversion of the reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
Oxidation: Formation of acetoacetic acid derivatives.
Reduction: Formation of 2-hydroxypropyl alcohol derivatives.
Substitution: Formation of various esters and ethers.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl acetoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the preparation of biocompatible materials and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of 2-hydroxypropyl acetoacetate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of the hydroxy and acetoacetate functional groups, which can interact with various nucleophiles and electrophiles. The compound can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its reactivity and versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Phenyl acetoacetate
Comparison
2-Hydroxypropyl acetoacetate is unique due to the presence of both hydroxy and acetoacetate functional groups, which provide it with distinct reactivity compared to other acetoacetate esters. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
93776-84-2 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-hydroxypropyl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O4/c1-5(8)3-7(10)11-4-6(2)9/h6,9H,3-4H2,1-2H3 |
Clave InChI |
RIHNJKJOVOCAGO-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)CC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



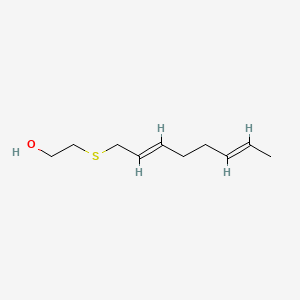
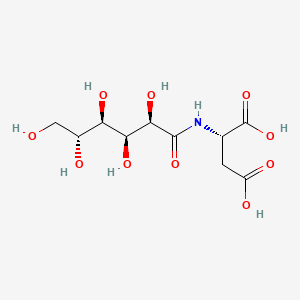
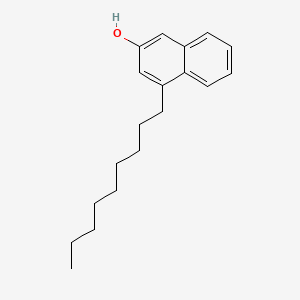

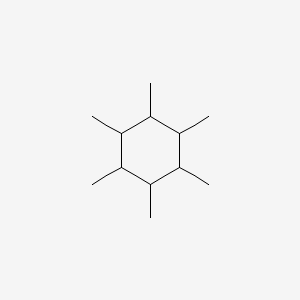
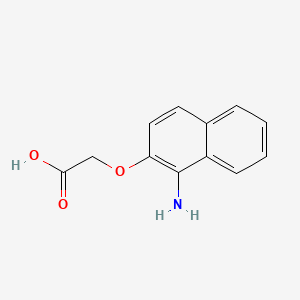
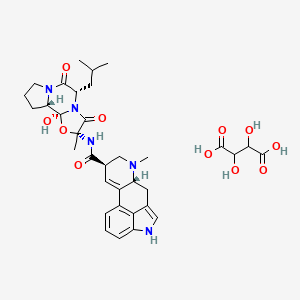
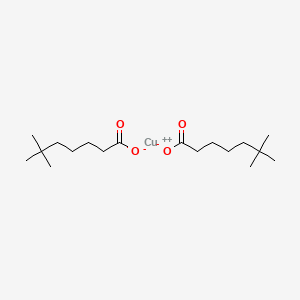
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

